molecular formula C21H24N2O B14179926 2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide CAS No. 910546-65-5

2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide

Cat. No.: B14179926
CAS No.: 910546-65-5
M. Wt: 320.4 g/mol
InChI Key: LMBKWHGIBNALBM-UHFFFAOYSA-N
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Description

2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a methylphenyl group and a methylpropyl group attached to an indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale production. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce halogen atoms or other functional groups to the indole ring.

Scientific Research Applications

2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. Indole derivatives are known to interact with various enzymes and receptors in biological systems. The exact pathways and targets depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and developing targeted therapies.

Properties

CAS No.

910546-65-5

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

2-[5-(3-methylphenyl)-1-(2-methylpropyl)indol-3-yl]acetamide

InChI

InChI=1S/C21H24N2O/c1-14(2)12-23-13-18(11-21(22)24)19-10-17(7-8-20(19)23)16-6-4-5-15(3)9-16/h4-10,13-14H,11-12H2,1-3H3,(H2,22,24)

InChI Key

LMBKWHGIBNALBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3CC(=O)N)CC(C)C

Origin of Product

United States

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